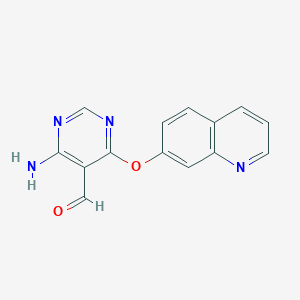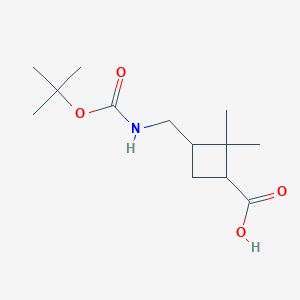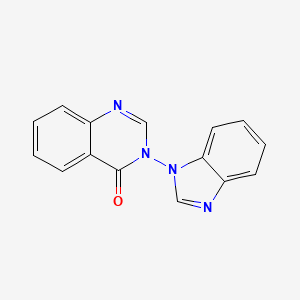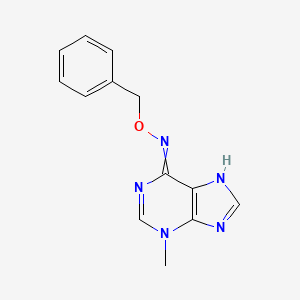![molecular formula C14H15N3O2 B11857341 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one CAS No. 91166-78-8](/img/structure/B11857341.png)
7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-(Diéthylamino)chroméno[3,4-c]pyrazol-4(3H)-one est un composé hétérocyclique caractérisé par une structure centrale chroméno-pyrazole. Ce composé suscite un intérêt particulier en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La structure chroméno-pyrazole est connue pour ses activités biologiques, ce qui en fait une cible précieuse pour les études synthétiques et pharmacologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-(Diéthylamino)chroméno[3,4-c]pyrazol-4(3H)-one implique généralement la condensation de matières premières appropriées dans des conditions spécifiques. Une méthode courante consiste à faire réagir des dérivés de la chromone avec des dérivés de l'hydrazine, suivie d'une cyclisation pour former le cycle pyrazole. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou l'acide acétique et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
La 7-(Diéthylamino)chroméno[3,4-c]pyrazol-4(3H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent souvent des températures spécifiques, des solvants et des catalyseurs pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de chroméno-pyrazole, tandis que la réduction peut produire des dérivés dihydro. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés présentant des propriétés différentes.
4. Applications de la recherche scientifique
La 7-(Diéthylamino)chroméno[3,4-c]pyrazol-4(3H)-one présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés anticancéreuses et antimicrobiennes.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure bioactive.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la fluorescence
5. Mécanisme d'action
Le mécanisme d'action de la 7-(Diéthylamino)chroméno[3,4-c]pyrazol-4(3H)-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive scaffold.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Mécanisme D'action
The mechanism of action of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de la chroméno-pyrazole, tels que :
- Chroméno[4,3-c]pyrazol-4(3H)-one
- 7-(1H-pyrrol-1-yl)spiro[chroméno[4,3-b]quinoline-6,1′-cycloalcanes]
- Dérivés de la pyrazolo[3,4-d]pyrimidine
Unicité
La 7-(Diéthylamino)chroméno[3,4-c]pyrazol-4(3H)-one est unique en raison de sa substitution diéthylamino spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Cette substitution peut améliorer sa solubilité, sa stabilité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
91166-78-8 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
7-(diethylamino)-3H-chromeno[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-3-17(4-2)9-5-6-10-11-8-15-16-13(11)14(18)19-12(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
DSAIJICTXWNZQZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3=C(C(=O)O2)NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)




![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)



